molecular formula C21H21N5O3 B2390481 N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(naphthalen-2-yloxy)acetamide CAS No. 899995-64-3

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(naphthalen-2-yloxy)acetamide

Cat. No.: B2390481
CAS No.: 899995-64-3
M. Wt: 391.431
InChI Key: OSRLRVQLXJHVED-UHFFFAOYSA-N
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Description

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(naphthalen-2-yloxy)acetamide is a useful research compound. Its molecular formula is C21H21N5O3 and its molecular weight is 391.431. The purity is usually 95%.
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Biological Activity

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(naphthalen-2-yloxy)acetamide is a heterocyclic compound belonging to the class of pyrazolopyrimidines. This compound has gained attention in medicinal chemistry due to its diverse biological activities, particularly its potential therapeutic applications. The structural features of this compound, including the tert-butyl group and naphthalen-2-yloxy moiety, contribute to its unique chemical properties and biological reactivity.

Chemical Structure

The compound's IUPAC name reflects its complex structure, which includes:

  • Pyrazolo[3,4-d]pyrimidine core : This core structure is known for its pharmacological significance.
  • Tert-butyl group : Enhances lipophilicity and may influence biological activity.
  • Naphthalen-2-yloxy group : Potentially contributes to receptor interactions.

The mechanism of action of this compound involves interactions with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that it may inhibit certain enzymes involved in critical biochemical pathways, leading to potential therapeutic effects against various diseases, including cancer and inflammation.

Pharmacological Studies

Research has indicated that compounds with similar structures exhibit a range of biological activities, including:

  • Antitumor Activity : Compounds in the pyrazolopyrimidine class have shown promise in inhibiting tumor growth.
  • Antimicrobial Properties : Some derivatives have demonstrated efficacy against various microbial strains.
  • Anti-inflammatory Effects : The modulation of inflammatory pathways has been noted in related compounds.

Case Studies

  • Antitumor Activity : A study explored the effects of pyrazolopyrimidine derivatives on cancer cell lines. Results indicated that modifications to the core structure could enhance cytotoxicity against specific cancer types.
  • Enzyme Inhibition : Research focused on the inhibition of Aldehyde Dehydrogenase (ALDH) by related compounds, suggesting potential applications in cancer therapy by enhancing the efficacy of chemotherapeutic agents.

Comparative Analysis

Compound NameBiological ActivityMechanism
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(o-tolyloxy)acetamideAntitumorEnzyme inhibition
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-dimethoxybenzamideAntimicrobialReceptor interaction
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(ethoxy)benzamideAnti-inflammatoryPathway modulation

Synthetic Routes

The synthesis of this compound typically involves:

  • Formation of the Pyrazolo[3,4-d]pyrimidine Core : Achieved through cyclization reactions involving 5-amino-1H-pyrazoles.
  • Introduction of Functional Groups : Alkylation reactions are used to introduce the tert-butyl group.
  • Amidation Reaction : Finalizing the structure through amidation with appropriate acylating agents.

Research Applications

This compound is studied for:

  • Medicinal Chemistry : As a lead compound for developing new therapeutics.
  • Biological Research : To understand cellular mechanisms and signaling pathways.

Properties

IUPAC Name

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-naphthalen-2-yloxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3/c1-21(2,3)26-19-17(11-23-26)20(28)25(13-22-19)24-18(27)12-29-16-9-8-14-6-4-5-7-15(14)10-16/h4-11,13H,12H2,1-3H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSRLRVQLXJHVED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)COC3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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